2-(2-fluorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide
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Description
2-(2-fluorophenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide, also known as FIIN-1, is a small molecule inhibitor that targets the oncogenic receptor tyrosine kinase (RTK) family. This molecule has been shown to have potential therapeutic applications in the treatment of various cancers, including lung cancer, breast cancer, and glioblastoma. In
Scientific Research Applications
Photoreactions and Solvent Effects
Studies on related compounds, such as flutamide, have investigated their photoreactions in various solvents, revealing differences in the chemical behavior depending on the solvent environment. These findings have implications for understanding the stability and reactivity of similar compounds under different conditions, which can be crucial for their application in scientific research, especially in photochemistry and drug formulation studies (Watanabe, Fukuyoshi, & Oda, 2015).
Antimicrobial Activity
Research on derivatives of 2-oxoindoline, closely related to the compound , has shown promising antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, emphasizing the importance of structural modifications to enhance biological activity (Debnath & Ganguly, 2015).
Anticonvulsant and Antidepressant Effects
Derivatives of 2-oxoindolin, such as 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide, have been synthesized and evaluated for their anticonvulsive and antidepressant activities. These studies highlight the potential therapeutic applications of these compounds in treating neurological disorders (Zhen et al., 2015).
Antioxidant Properties
Research on phenolic derivatives, including acetaminophen and salicylate, has explored their role as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers. This line of research is relevant for understanding the antioxidant properties of related compounds and their potential applications in preventing oxidative stress-related diseases (Dinis, Maderia, & Almeida, 1994).
Peripheral Benzodiazepine Receptor Ligands
The synthesis and evaluation of novel compounds for their binding affinity to peripheral benzodiazepine receptors (PBR) indicate potential applications in neuroimaging and the study of neurological diseases. For example, radioligands like [18F]FMDAA1106 and [18F]FEDAA1106 have been developed for PBR, showcasing the broader research interest in exploring the function and therapeutic targeting of PBR (Zhang et al., 2003).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-20-14-7-6-12(8-11(14)9-17(20)22)19-16(21)10-23-15-5-3-2-4-13(15)18/h2-8H,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJSZVZMRHRWLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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